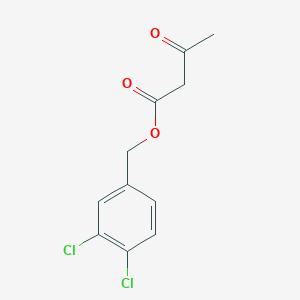
N'-(Furan-2-ylmethylene)decanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(Furan-2-ylmethylene)decanehydrazide is a compound belonging to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). This compound is derived from the condensation of furan-2-carbaldehyde and decanehydrazide. The furan ring, a five-membered aromatic ring containing one oxygen atom, imparts unique chemical properties to the compound, making it of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
N’-(Furan-2-ylmethylene)decanehydrazide can be synthesized through a condensation reaction between furan-2-carbaldehyde and decanehydrazide. The reaction typically involves mixing equimolar amounts of the aldehyde and hydrazide in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated for several hours until the formation of the hydrazone is complete. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-(Furan-2-ylmethylene)decanehydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N’-(Furan-2-ylmethylene)decanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride).
Major Products Formed
Oxidation: Oxidized derivatives of the hydrazone.
Reduction: Hydrazine derivatives.
Substitution: Various substituted furan derivatives.
科学的研究の応用
N’-(Furan-2-ylmethylene)decanehydrazide has several applications in scientific research:
作用機序
The mechanism of action of N’-(Furan-2-ylmethylene)decanehydrazide involves its interaction with various molecular targets. The hydrazone group can form coordination complexes with metal ions, which can then interact with biological molecules such as proteins and enzymes. The furan ring can also participate in π-π interactions with aromatic residues in proteins, enhancing its binding affinity and specificity .
類似化合物との比較
Similar Compounds
N’-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide: Similar structure but with a hydroxyl group on the benzene ring.
N’-(Furan-2-ylmethylene)-4-hydroxybenzohydrazide: Similar structure with a hydroxyl group on the benzene ring at a different position.
Uniqueness
N’-(Furan-2-ylmethylene)decanehydrazide is unique due to its long alkyl chain (decane) which imparts different solubility and hydrophobic properties compared to its shorter-chain analogs. This can influence its interaction with biological membranes and its overall bioavailability .
特性
CAS番号 |
303065-41-0 |
|---|---|
分子式 |
C15H24N2O2 |
分子量 |
264.36 g/mol |
IUPAC名 |
N-[(E)-furan-2-ylmethylideneamino]decanamide |
InChI |
InChI=1S/C15H24N2O2/c1-2-3-4-5-6-7-8-11-15(18)17-16-13-14-10-9-12-19-14/h9-10,12-13H,2-8,11H2,1H3,(H,17,18)/b16-13+ |
InChIキー |
ASRJAFUOYGYENZ-DTQAZKPQSA-N |
異性体SMILES |
CCCCCCCCCC(=O)N/N=C/C1=CC=CO1 |
正規SMILES |
CCCCCCCCCC(=O)NN=CC1=CC=CO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(2-ethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11971428.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11971441.png)
![6-Amino-1-(4-bromophenyl)-4-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11971449.png)
![5-(3,4-dimethoxyphenyl)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11971450.png)

![2-((3Z)-3-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-YL)-N-(4-methylphenyl)acetamide](/img/structure/B11971465.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11971468.png)
![[9-Chloro-2-(3,4-dimethoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-chlorophenyl)methanone](/img/structure/B11971478.png)
![5-(4-tert-butylphenyl)-4-[(4-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B11971482.png)


![(2E)-3-[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-propenamide](/img/structure/B11971501.png)
![(5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11971516.png)
![N-[(Z)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)-2-(3-phenoxyphenyl)ethenyl]benzamide](/img/structure/B11971522.png)
